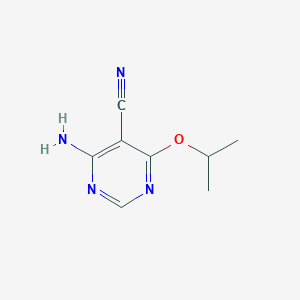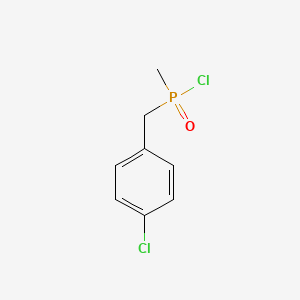
Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride is an organophosphorus compound that features a phosphinic acid chloride group attached to a methyl-4-chlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride typically involves the reaction of methyl-4-chlorobenzene with phosphorus trichloride (PCl₃) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphinic acid chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The phosphinic acid chloride group can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Substitution: The major products are phosphinic acid derivatives with various substituents.
Oxidation: The major products are phosphonic acids.
Reduction: The major products are phosphine derivatives.
Scientific Research Applications
Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride involves its interaction with nucleophiles, leading to the formation of phosphinic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorobenzene moiety, which stabilizes the intermediate species formed during the reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (Methyl-4-bromobenzene)-phosphinic acid chloride
- Methyl (Methyl-4-fluorobenzene)-phosphinic acid chloride
- Methyl (Methyl-4-nitrobenzene)-phosphinic acid chloride
Uniqueness
Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties to the compound. This influences its reactivity and the types of reactions it can undergo, making it distinct from its bromine, fluorine, and nitro analogs.
Properties
Molecular Formula |
C8H9Cl2OP |
|---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
1-chloro-4-[[chloro(methyl)phosphoryl]methyl]benzene |
InChI |
InChI=1S/C8H9Cl2OP/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
TUHLCNFXANKGIP-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(CC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[5-[2-[(5-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoate](/img/structure/B13709599.png)
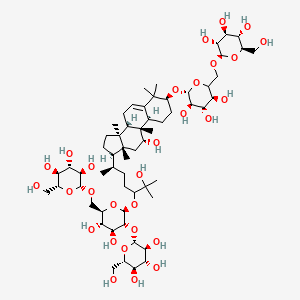
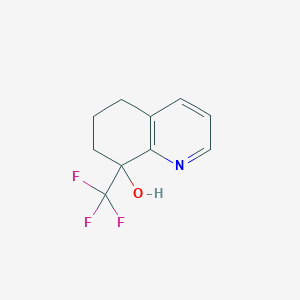
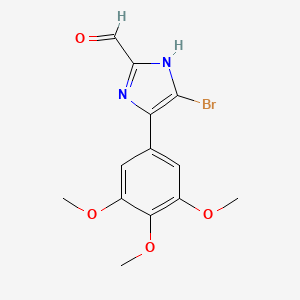

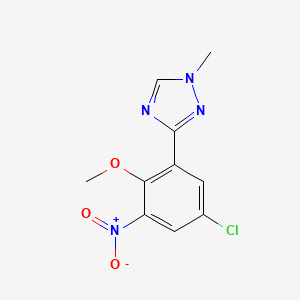
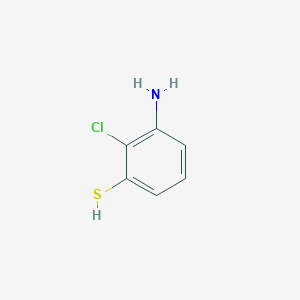
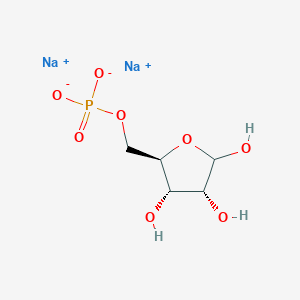
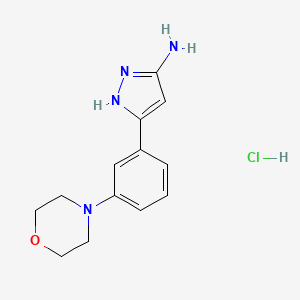
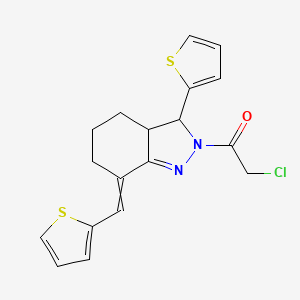
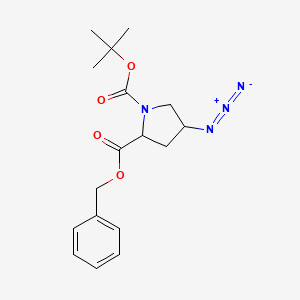
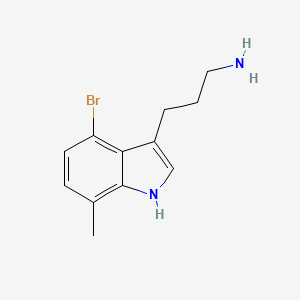
![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)
